molecular formula C16H17NaO6 B1262041 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt

Cat. No.: B1262041
M. Wt: 328.29 g/mol
InChI Key: QSTOKIKCZVNKGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of FPL-52694 involves several steps, starting with the preparation of the benzopyran core. The key steps include:

    Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the propyl group: This step involves the alkylation of the benzopyran core with a propylating agent.

    Addition of the hydroxypropoxyl group: This step involves the reaction of the intermediate with a hydroxypropoxylating agent.

    Formation of the carboxylic acid sodium salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form.

Chemical Reactions Analysis

FPL-52694 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the mechanisms of mast cell stabilization and histamine release inhibition.

    Biology: FPL-52694 is used in research to understand the role of mast cells in allergic reactions and other inflammatory processes.

    Medicine: The compound has potential therapeutic applications in the treatment of allergic conditions, such as asthma and allergic rhinitis, due to its ability to inhibit histamine release.

    Industry: FPL-52694 can be used in the development of new anti-allergic drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of FPL-52694 involves the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators. The compound binds to specific receptors on the surface of mast cells, inhibiting the degranulation process. This results in a reduction of histamine release and subsequent inflammatory responses .

Properties

Molecular Formula

C16H17NaO6

Molecular Weight

328.29 g/mol

IUPAC Name

sodium;5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carboxylate

InChI

InChI=1S/C16H18O6.Na/c1-3-4-10-5-6-12(21-8-9(2)17)14-11(18)7-13(16(19)20)22-15(10)14;/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

QSTOKIKCZVNKGI-UHFFFAOYSA-M

Canonical SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)[O-].[Na+]

Synonyms

FPL 52694
FPL-52694
FPL-52694, monosodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.